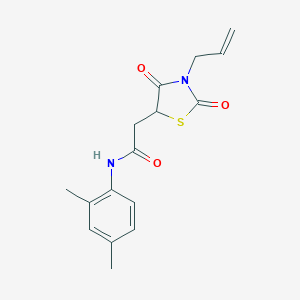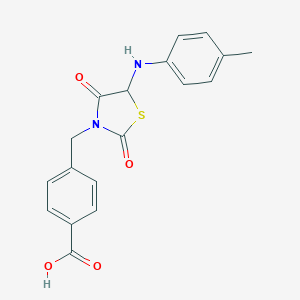
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an appropriate thioamide with an α-haloketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction using an allyl halide. This step is often performed in the presence of a base such as potassium carbonate or sodium hydride.
Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 2,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Biochemistry: It is used to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The allyl and acetamide groups may enhance binding affinity and specificity towards certain biological targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dichlorophenyl)acetamide
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of the 2,4-dimethylphenyl group, which may confer distinct biological activities and binding properties compared to other similar compounds. This structural variation can lead to differences in pharmacokinetics, bioavailability, and therapeutic efficacy.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-7-18-15(20)13(22-16(18)21)9-14(19)17-12-6-5-10(2)8-11(12)3/h4-6,8,13H,1,7,9H2,2-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTMEYMUDRZAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5-(4-methylphenyl)-4-(3-nitrophenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B352478.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide](/img/structure/B352483.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352484.png)
![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B352485.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide](/img/structure/B352486.png)

![3-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352489.png)
![4-{[5-(Naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B352495.png)
![3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B352497.png)
![Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate](/img/structure/B352498.png)
![(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352499.png)
![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)
![(4-Benzylpiperidin-1-yl){1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B352537.png)
![(3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B352546.png)
